Tri-O-acetyl-D-glucal

Catalog No.
S570805
CAS No.
2873-29-2
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-acetyl-D-glucal

CAS Number

2873-29-2

Product Name

Tri-O-acetyl-D-glucal

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Synonyms

1,5-Anhydro-2-deoxy-D-arabino-Hex-1-enitol 3,4,6-Triacetate; 3,4,6-Tri-O-acetyl-D-glucal; 3,4,6-Tri-O-acetylglucal; D-Glucal Triacetate; Triacetyl-D-glucal;

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Synthesis of Glycosides:

  • Glycosylation reactions

    TOAG serves as a glycosyl donor in glycosylation reactions, allowing the formation of glycosidic bonds between carbohydrates and other molecules. This process is crucial for synthesizing various biomolecules, including:

    • Glycoconjugates: These are molecules where a sugar (glycan) is linked to a non-sugar (aglycon) moiety. Examples include glycoproteins, which play essential roles in cell-cell communication and immune function .
    • Glycolipids: These are lipids containing sugar moieties, essential for cell membrane structure and function .
    • Therapeutic drugs: Glycosylated drugs often exhibit improved pharmacokinetic properties, such as increased solubility and stability, compared to their non-glycosylated counterparts .
  • Advantages of TOAG as a glycosyl donor:

    • Reactivity: TOAG exhibits good reactivity in glycosylation reactions due to its activated anomeric center (the carbon atom involved in glycosidic bond formation).
    • Stereoselectivity: TOAG can be selectively modified to control the stereochemistry of the newly formed glycosidic bond, allowing for the synthesis of specific stereoisomers .
    • Protection group compatibility: The acetyl groups in TOAG can be selectively removed under mild conditions, making it compatible with other protecting groups commonly used in carbohydrate chemistry .

Other Applications:

  • Synthesis of carbohydrate building blocks: TOAG can be used to prepare various carbohydrate building blocks, which are essential for the synthesis of complex carbohydrates like oligosaccharides and polysaccharides.
  • Preparation of sugar derivatives: TOAG can be transformed into various sugar derivatives through chemical modifications, providing valuable intermediates for further research and applications.

  • Nucleophilic Additions: It can react with nucleophiles, such as hydrazoic acid, leading to the formation of azido derivatives .
  • Ferrier Rearrangement: This reaction allows for the transformation of tri-O-acetyl-D-glucal into various glucal-based compounds, showcasing its versatility in synthetic applications .
  • Epoxide Formation: The compound can undergo halohydrin formation, which subsequently leads to epoxide synthesis, further expanding its utility in generating amino sugars .

The biological activity of tri-O-acetyl-D-glucal and its derivatives has been explored in various studies. These compounds exhibit potential as:

  • Antimicrobial Agents: Some derivatives have shown activity against certain bacteria and fungi.
  • Enzyme Substrates: They can serve as substrates for glycosyltransferases, facilitating the study of glycosylation processes in biochemistry.

Several synthesis methods for tri-O-acetyl-D-glucal have been documented:

  • Acetylation of D-Glucal: The most common method involves treating D-glucal with acetic anhydride in the presence of a catalyst such as pyridine.
  • Enzymatic Methods: Recent advancements have introduced enzymatic deprotection strategies that simplify the synthesis process while maintaining high specificity .

Tri-O-acetyl-D-glucal is utilized in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex carbohydrates and bioactive molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in developing new antimicrobial agents.
  • Glycobiology Research: It aids in studying glycosylation mechanisms and enzyme interactions.

Interaction studies involving tri-O-acetyl-D-glucal focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Glycosylation: Understanding how tri-O-acetyl-D-glucal interacts with enzymes can provide insights into carbohydrate metabolism.
  • Reactivity Profiles: By examining its reactions with different reagents, researchers can predict the behavior of similar glycal derivatives.

Tri-O-acetyl-D-glucal shares structural similarities with several other glycal derivatives. Here are some notable compounds for comparison:

Compound NameStructure SimilarityUnique Characteristics
3,4,6-Tri-O-benzoyl-D-glucalSimilar acetylation patternBenzoyl groups confer different solubility properties
3,4,6-Tri-O-acetyl-D-galactalStructural isomer of D-glucalExhibits different biological activities
2-Acetamido-3,4,6-tri-O-acetyl-D-glucalContains an acetamido groupPotentially enhanced biological activity

Tri-O-acetyl-D-glucal stands out due to its specific acetylation pattern and its utility in synthesizing a broad range of biologically relevant compounds. Its unique reactivity profile allows for diverse applications in organic chemistry and medicinal research.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Other CAS

4098-06-0
2873-29-2

Dates

Modify: 2023-08-15

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